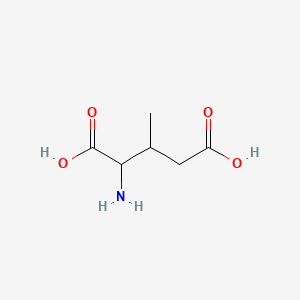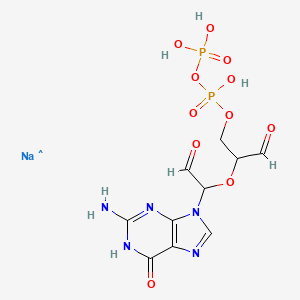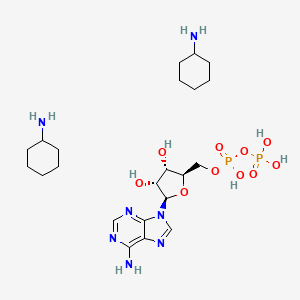
Adenylyl-(3'-5')-guanosine
Description
Adenylyl-(3’-5’)-adenosine (ApA) is a dinucleoside monophosphate in which the 3’-hydroxy group of one adenosine moiety is connected to the 5’-hydroxy group of the other adenosine moiety by a phosphodiester bond .
Synthesis Analysis
Adenylyl cyclases (ADCYs) catalyze the production of cAMP from ATP, while phosphodiesterases (PDEs) degrade cAMP to 5′-AMP . This process is crucial for various cellular processes .Molecular Structure Analysis
The molecular structure of Adenylyl-(3’-5’)-adenosine involves a heavily hydrated monoclinic lattice. The adenine residues are hydrogen bonded with uracil residues and the base pairs are stacked parallel to each other in the crystal .Chemical Reactions Analysis
The hydrolytic stability of the diastereomeric isomers of ApA was compared and the results show that heterochiral ApAs are more rapidly hydrolyzed than homochiral ApAs at low temperatures .Physical And Chemical Properties Analysis
Adenylyl-(3’-5’)-adenosine has a molecular weight of 596.5 for free acid . It has excellent solubility in water and aqueous buffers .Scientific Research Applications
Adenylyl and guanylyl cyclases, which catalyze the formation of 3', 5'-cyclic adenosine or guanosine monophosphate, play a critical role in cellular signaling. These enzymes function as pairs of homologous catalytic domains in various organisms, including mammals and microbes (Liu et al., 1997).
Guanyl cyclase, another enzyme catalyzing the formation of guanosine 3',5'-monophosphate from guanosine triphosphate, has been identified in various animal tissues. It shows distinct characteristics compared to adenyl cyclase, including being largely soluble and exhibiting a different tissue distribution (Hardman & Sutherland, 1969).
Escherichia coli poly(A) polymerase has the ability to adenylylate the 3'-OH residue of various nucleosides and nucleotides, suggesting a novel property of this enzyme (Sillero et al., 2001).
Studies on adenosine A1 receptor-dependent G-protein activity in rat brain using [35S]guanosine 5′-(γ-thio)triphosphate autoradiography have revealed insights into the receptor-dependent activation of G-proteins in brain tissue sections (Laitinen, 1999).
Research on the modification of ribonucleic acid by chemical carcinogens has shown the impact of N-2-acetylaminofluorene modification of guanosine on the codon function of adjacent nucleosides in oligonucleotides, highlighting the role of such modifications in molecular biology (Grunberger et al., 1974).
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBLDUTUVIXFJE-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311414 | |
| Record name | Adenylyl-(3′→5′)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenylyl-(3'-5')-guanosine | |
CAS RN |
3352-23-6 | |
| Record name | Adenylyl-(3′→5′)-guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3352-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenylyl-(3′→5′)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenylyl-(3'→5')-guanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)



